

An In-depth Technical Guide to the Physical Properties of 4-Decyloxybenzaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Decyloxybenzaldehyde

Cat. No.: B1329837

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of **4-Decyloxybenzaldehyde**, with a specific focus on its melting point and solubility. This document is intended to serve as a valuable resource for professionals in research and development who utilize this compound in their work.

Core Physical Properties of 4-Decyloxybenzaldehyde

4-Decyloxybenzaldehyde is an organic compound characterized by a benzaldehyde molecule substituted with a decyloxy group at the para position. This long alkyl chain significantly influences its physical properties, including its melting behavior and solubility in various solvents.

Data Presentation: Summary of Physical Properties

Property	Value	Source/Method
Molecular Formula	$C_{17}H_{26}O_2$	
Molecular Weight	262.39 g/mol	
Appearance	White to yellow/orange powder, lump, or clear liquid	
Melting Point	111.37 °C (384.52 K)	Predicted (Joback Method)

Note: The physical appearance of **4-Decyloxybenzaldehyde** at ambient temperature is reported inconsistently, suggesting its melting point may be near room temperature. The melting point provided is a computational prediction and should be confirmed experimentally.

Melting Point and Phase Transitions

The melting point of a substance is a critical physical property for its characterization and application. For compounds like **4-Decyloxybenzaldehyde**, which possess a long alkyl chain, the transition from a solid to a liquid state can be complex and may involve intermediate liquid crystal phases.

While a definitive experimentally determined melting point for **4-Decyloxybenzaldehyde** is not readily available in the literature, a predicted value of 111.37 °C has been calculated using the Joback method. However, qualitative descriptions of the compound as a powder, lump, or clear liquid suggest that its melting point may be close to room temperature.

It is plausible that **4-Decyloxybenzaldehyde** exhibits thermotropic liquid crystalline behavior, meaning it can form intermediate mesophases between the solid and isotropic liquid states upon changes in temperature. The transition from the crystalline solid to the liquid crystal phase is the melting point, and the transition from the liquid crystal phase to the isotropic liquid is the clearing point.

Experimental Protocol: Determination of Melting Point and Phase Transitions by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a highly sensitive thermoanalytical technique used to study the thermal properties of materials, including melting point and other phase transitions.

Objective: To determine the melting point and any other phase transitions of **4-Decyloxybenzaldehyde**.

Materials:

- **4-Decyloxybenzaldehyde** sample
- DSC instrument
- Aluminum DSC pans and lids
- High-purity indium standard for calibration

Procedure:

- Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using the indium standard.
- Sample Preparation: Accurately weigh 3-5 mg of **4-Decyloxybenzaldehyde** into an aluminum DSC pan. Hermetically seal the pan to prevent any sample loss.
- Reference Pan: Prepare an empty, sealed aluminum pan to be used as a reference.
- Thermal Scan:
 - Place the sample and reference pans in the DSC cell.
 - Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.
 - Heat the sample at a controlled rate (e.g., 10 °C/min) from room temperature to a temperature above the expected melting point.
 - Cool the sample at the same rate back to room temperature.
 - Perform a second heating scan to observe the thermal behavior after the initial thermal history has been erased.

- Data Analysis: Analyze the resulting thermogram. The temperature at the peak of an endothermic event on the heating scan corresponds to the melting point or a phase transition. The area under the peak is proportional to the enthalpy of the transition.

Solubility Profile

The solubility of **4-Decyloxybenzaldehyde** is dictated by its molecular structure, which includes a polar benzaldehyde head and a long, nonpolar decyloxy tail. This amphiphilic nature suggests it will be soluble in a range of organic solvents. While specific quantitative solubility data is not extensively published, an expected solubility profile can be inferred based on the principle of "like dissolves like" and by analogy to similar long-chain alkoxyaromatic compounds.

Data Presentation: Expected Solubility of **4-Decyloxybenzaldehyde** at 25 °C

Solvent Class	Solvent	Polarity	Expected Solubility (g/100 mL)	Rationale
Alcohols	Ethanol	Polar Protic	> 50	The hydroxyl group can interact with the aldehyde, and the alkyl chain is compatible with the decyloxy tail.
Methanol	Polar Protic	> 50	Similar to ethanol, good solubility is expected.	
Ketones	Acetone	Polar Aprotic	> 50	The polar carbonyl group of acetone can interact with the benzaldehyde moiety.
Esters	Ethyl Acetate	Moderately Polar	> 50	Expected to be a good solvent due to its moderate polarity.
Ethers	Diethyl Ether	Nonpolar	> 50	The ether linkage and alkyl groups are compatible with the decyloxy tail.
Hydrocarbons	Toluene	Nonpolar	> 20	The aromatic ring of toluene interacts well with the benzene ring of the solute.

Hexane	Nonpolar	< 10	The long alkyl chain of hexane will interact with the decyloxy tail, but the polar head may limit overall solubility.
Chlorinated	Dichloromethane	Polar Aprotic	Expected to be a very good solvent due to its ability to dissolve a wide range of organic compounds.

Experimental Protocol: Determination of Solubility by the Isothermal Shake-Flask Method

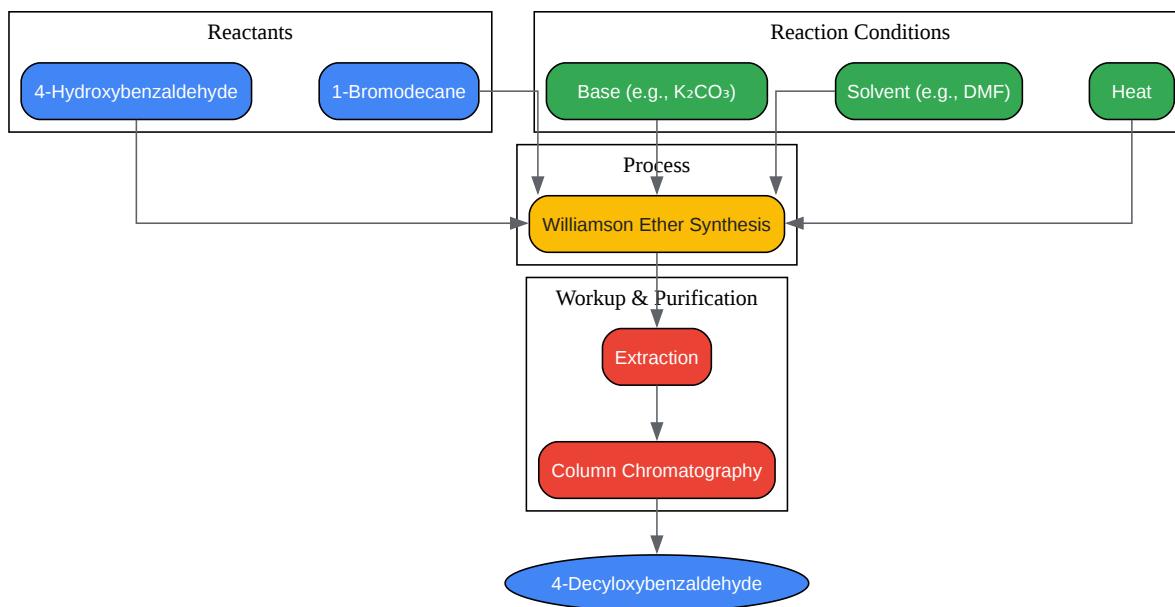
This method is a reliable technique for determining the equilibrium solubility of a compound in a specific solvent at a constant temperature.

Objective: To determine the quantitative solubility of **4-Decyloxybenzaldehyde** in various organic solvents.

Materials:

- **4-Decyloxybenzaldehyde**
- Selected organic solvents (e.g., ethanol, acetone, toluene, hexane)
- Vials with screw caps
- Thermostatically controlled shaker or water bath
- Syringe filters (0.45 µm)
- Analytical balance

- High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer


Procedure:

- Preparation of Saturated Solutions: Add an excess amount of **4-Decyloxybenzaldehyde** to a series of vials. The presence of excess solid is crucial to ensure that a saturated solution is formed.
- Solvent Addition: Add a known volume of the selected organic solvent to each vial.
- Equilibration: Securely cap the vials and place them in a thermostatically controlled shaker set to 25 °C. Agitate the samples for 24-48 hours to ensure equilibrium is reached.
- Sample Collection: After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.
- Filtration: Carefully withdraw a sample from the supernatant using a syringe and filter it through a 0.45 µm syringe filter into a clean vial. This removes any undissolved solid.
- Dilution: Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.
- Quantification: Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of **4-Decyloxybenzaldehyde**.
- Calculation: Calculate the solubility from the determined concentration and the dilution factor.

Synthesis Workflow

The synthesis of **4-Decyloxybenzaldehyde** typically involves the Williamson ether synthesis, a common and effective method for forming ethers.

Mandatory Visualization: Synthesis of **4-Decyloxybenzaldehyde**

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **4-Decyloxybenzaldehyde**.

- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of 4-Decyloxybenzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1329837#physical-properties-of-4-decyloxybenzaldehyde-melting-point-solubility>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com